molecular formula C15H13FN2O5S B2777941 3-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)propanamide CAS No. 898405-70-4

3-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)propanamide

Cat. No.: B2777941
CAS No.: 898405-70-4
M. Wt: 352.34
InChI Key: WDTXNORBCWAQAT-UHFFFAOYSA-N
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Description

3-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)propanamide is a compound with significant potential for scientific exploration. This compound is characterized by its unique structural features, which include a fluorophenyl group, a sulfonyl group, and a nitrophenyl group. These functional groups contribute to its diverse chemical properties and reactivity.

Scientific Research Applications

3-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)propanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound’s reactivity and functional groups make it useful in various industrial processes, including the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The exact methods may vary depending on the scale of production and the desired properties of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the efficiency and outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)propanamide involves its interaction with specific molecular targets and pathways. The fluorophenyl and nitrophenyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O5S/c16-11-4-6-14(7-5-11)24(22,23)9-8-15(19)17-12-2-1-3-13(10-12)18(20)21/h1-7,10H,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTXNORBCWAQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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